molecular formula C20H18FN3O2 B6542086 N-benzyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methylacetamide CAS No. 1060207-40-0

N-benzyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methylacetamide

Cat. No.: B6542086
CAS No.: 1060207-40-0
M. Wt: 351.4 g/mol
InChI Key: ORYHMHJLPZDQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methylacetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a 4-fluorophenyl group at the 4-position and an N-benzyl-N-methylacetamide moiety at the 2-position. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors requiring planar aromatic interactions and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-benzyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-23(12-15-5-3-2-4-6-15)20(26)13-24-14-22-18(11-19(24)25)16-7-9-17(21)10-8-16/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYHMHJLPZDQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Fluorophenyl Substituents

Compound 4a (2-(Benzylthio)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile)
  • Structural Differences: Replaces the N-benzyl-N-methylacetamide group with a benzylthio moiety and introduces a cyano group at the 5-position.
  • Synthesis: Synthesized via a one-pot condensation of aromatic aldehydes, ethyl cyanoacetate, and S-benzylisothiourea in methanol at 70°C, achieving high yields .
BI81585 (2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide)
  • Structural Differences : Substitutes the N-benzyl-N-methyl group with a 4-isopropylphenyl acetamide.
  • Implications : The bulky isopropyl group may reduce solubility but improve lipophilicity, influencing membrane permeability in biological systems .

Triazole- and Thiazole-Containing Analogs

Compounds 4 and 5 (Isostructural Thiazole Derivatives)
  • Structural Differences: Incorporate a thiazole ring and triazolyl group instead of the dihydropyrimidinone core.
  • Crystallography: Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, creating a twisted conformation that may reduce stacking interactions compared to the fully planar dihydropyrimidinone system .
  • Synthesis : High-yield crystallization from dimethylformamide highlights similarities in purification strategies .

Chalcone Derivatives with Fluorophenyl Moieties

(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
  • Structural Differences: Replaces the dihydropyrimidinone core with a chalcone (α,β-unsaturated ketone) backbone.
  • Planarity and Dihedral Angles: Dihedral angles between the central benzene and fluorophenyl rings range from 7.14° to 56.26°, influencing π-π stacking and crystallographic packing. The target compound’s dihydropyrimidinone core likely exhibits greater rigidity, enhancing binding specificity .

Pharmacopeial Pyrimidinecarboxamide Derivatives

Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
  • Structural Differences : Incorporates an oxadiazole ring and a potassium salt, enhancing aqueous solubility.
  • Functional Impact : The ionic form contrasts with the neutral acetamide group in the target compound, suggesting divergent pharmacokinetic profiles .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural comparisons suggest:

  • Kinase Inhibition: The dihydropyrimidinone core is prevalent in kinase inhibitors (e.g., imatinib analogs), where planar aromatic systems interact with ATP-binding pockets.
  • Antimicrobial Potential: Thiazole and triazole derivatives () often exhibit antimicrobial activity, hinting at possible applications for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.